Cas no 330982-41-7 (5,7-dichloro-2,1,3-benzoxadiazol-4-amine)

5,7-dichloro-2,1,3-benzoxadiazol-4-amine structure
330982-41-7 structure
商品名:5,7-dichloro-2,1,3-benzoxadiazol-4-amine
CAS番号:330982-41-7
MF:C6H3N3OCl2
メガワット:204.01352
MDL:MFCD00168460
CID:917595
PubChem ID:609075

5,7-dichloro-2,1,3-benzoxadiazol-4-amine 化学的及び物理的性質

名前と識別子

    • 5,7-Dichlorobenzo[c][1,2,5]oxadiazol-4-amine
    • 5,7-dichloro-2,1,3-benzoxadiazol-4-amine
    • 4-Amino-5,7-dichlorobenzofurazan
    • 5,7-dichloro-2,1,3-benzoxadiazol-4-amine(SALTDATA: FREE)
    • CHEMBRDG-BB 5256245
    • DB-358691
    • LPYPMZSBOBFGBF-UHFFFAOYSA-N
    • MFCD00168460
    • AKOS006222500
    • CS-0367028
    • BS-37653
    • DTXSID30346049
    • 5,7-Dichloro-2,1,3-benzoxadiazol-4-amine #
    • 330982-41-7
    • MDL: MFCD00168460
    • インチ: InChI=1S/C6H3Cl2N3O/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2
    • InChIKey: LPYPMZSBOBFGBF-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C2=NON=C2C(=C1Cl)N)Cl

計算された属性

  • せいみつぶんしりょう: 202.96500
  • どういたいしつりょう: 202.9653171g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.714
  • ふってん: 339.8°C at 760 mmHg
  • フラッシュポイント: 159.3°C
  • 屈折率: 1.712
  • PSA: 64.94000
  • LogP: 2.69300

5,7-dichloro-2,1,3-benzoxadiazol-4-amine セキュリティ情報

5,7-dichloro-2,1,3-benzoxadiazol-4-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5,7-dichloro-2,1,3-benzoxadiazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM305267-5g
5,7-Dichlorobenzo[c][1,2,5]oxadiazol-4-amine
330982-41-7 95%
5g
$*** 2023-05-30
TRC
D482695-50mg
5,7-dichloro-2,1,3-benzoxadiazol-4-amine
330982-41-7
50mg
$ 50.00 2022-06-05
Chemenu
CM305267-1g
5,7-Dichlorobenzo[c][1,2,5]oxadiazol-4-amine
330982-41-7 95%
1g
$*** 2023-05-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437698-1g
5,7-Dichlorobenzo[c][1,2,5]oxadiazol-4-amine
330982-41-7 95+%
1g
¥842.00 2024-05-19
abcr
AB219421-1 g
5,7-Dichloro-2,1,3-benzoxadiazol-4-amine; 95%
330982-41-7
1 g
€137.20 2023-07-20
1PlusChem
1P00C69X-1g
5,7-dichloro-2,1,3-benzoxadiazol-4-amine
330982-41-7 95%
1g
$61.00 2025-02-25
A2B Chem LLC
AF67205-1g
5,7-dichloro-2,1,3-benzoxadiazol-4-amine
330982-41-7 95%
1g
$61.00 2024-04-20
Ambeed
A702882-5g
5,7-Dichlorobenzo[c][1,2,5]oxadiazol-4-amine
330982-41-7 95+%
5g
$341.0 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437698-5g
5,7-Dichlorobenzo[c][1,2,5]oxadiazol-4-amine
330982-41-7 95+%
5g
¥2462.00 2024-05-19
TRC
D482695-100mg
5,7-dichloro-2,1,3-benzoxadiazol-4-amine
330982-41-7
100mg
$ 65.00 2022-06-05

5,7-dichloro-2,1,3-benzoxadiazol-4-amine 関連文献

5,7-dichloro-2,1,3-benzoxadiazol-4-amineに関する追加情報

5,7-Dichloro-2,1,3-Benzoxadiazol-4-Amine: A Comprehensive Overview

The compound 5,7-dichloro-2,1,3-benzoxadiazol-4-amine (CAS No. 330982-41-7) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzoxadiazoles, which are heterocyclic aromatic compounds known for their unique electronic properties and structural versatility. The presence of chlorine atoms at positions 5 and 7, along with an amine group at position 4, imparts distinct chemical reactivity and functional properties to this molecule.

Recent studies have highlighted the importance of benzoxadiazoles in materials science, particularly in the development of advanced materials for optoelectronic devices. The 5,7-dichloro substitution pattern has been shown to enhance the molecule's stability and electronic conductivity, making it a promising candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have also explored the use of this compound in drug design, where its structural flexibility allows for the creation of bioactive molecules with potential therapeutic applications.

The synthesis of 5,7-dichloro-2,1,3-benzoxadiazol-4-amine involves a multi-step process that typically begins with the preparation of the corresponding benzoxadiazole derivative. The introduction of chlorine atoms at positions 5 and 7 is achieved through electrophilic substitution reactions, while the amine group is introduced via nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective synthesis routes, reducing production costs and improving yields.

One of the most intriguing aspects of this compound is its ability to participate in various types of chemical reactions due to its functional groups. The amine group at position 4 can act as a nucleophile or base in condensation reactions, while the chlorine atoms at positions 5 and 7 can undergo substitution or elimination reactions under appropriate conditions. These reactivity patterns have been exploited in the design of novel materials with tailored properties.

In terms of physical properties, 5,7-dichloro-2,1,3-benzoxadiazol-4-amine exhibits a high melting point due to its rigid aromatic structure and strong intermolecular hydrogen bonding. Its solubility in polar solvents is moderate but can be enhanced through functionalization or co-crystallization techniques. The compound's UV-vis absorption spectrum shows strong absorbance in the visible region, which is attributed to its conjugated aromatic system.

Recent research has also focused on the biological activity of this compound. Studies have demonstrated that 5,7-dichloro-2,1,3-benzoxadiazol-4-amine exhibits moderate antibacterial and antifungal properties due to its ability to disrupt microbial cell membranes. Additionally, preliminary results suggest that this compound may have potential as a chemotherapeutic agent against certain types of cancer cells by inducing apoptosis through mitochondrial dysfunction.

From an environmental perspective, the degradation pathways of 5,7-dichloro-2,1,3-benzoxadiazol-4-amine under various conditions have been investigated. Results indicate that the compound undergoes slow photodegradation under UV light exposure but remains stable under normal environmental conditions. This stability raises concerns about its persistence in ecosystems; however, further studies are needed to fully understand its environmental impact.

In conclusion,5,7-dichloro, benzoxadiazole, amine are key components that define this compound's identity and functionality. Its unique combination of structural features and chemical reactivity makes it a valuable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses,5,7-dichloro, benzoxadiazole, amine will undoubtedly play an increasingly important role in shaping future advancements across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:330982-41-7)5,7-dichloro-2,1,3-benzoxadiazol-4-amine
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